molecular formula C20H21NO4S B2555912 4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide CAS No. 1288969-26-5

4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide

Cat. No.: B2555912
CAS No.: 1288969-26-5
M. Wt: 371.45
InChI Key: QBBDUAGPMUBNBY-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide is an organic compound with a complex structure that includes a naphthalene ring, an ethoxy group, a methoxyphenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of the naphthalene sulfonamide core. One common method involves the sulfonation of naphthalene followed by the introduction of the ethoxy and methoxyphenyl groups through electrophilic aromatic substitution reactions. The final step usually involves the formation of the sulfonamide bond through a reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under various conditions, including acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of products, including halogenated or alkylated derivatives.

Scientific Research Applications

4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a ligand for binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[(4-methoxyphenyl)methylene]benzenamine
  • 4-ethoxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide

Uniqueness

4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide is unique due to its specific combination of functional groups and its naphthalene core. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Biological Activity

4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide is a sulfonamide compound characterized by a unique naphthalene ring system. This structure contributes to its potential biological activities, particularly in medicinal chemistry. Sulfonamides are known for their antimicrobial properties, and this compound may exhibit similar effects due to its structural characteristics.

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H21_{21}NO4_4S
  • Molecular Weight : 371.5 g/mol
  • CAS Number : 1288969-26-5

The biological activity of this compound primarily involves its interaction with enzymes crucial for bacterial growth. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the synthesis of folate in bacteria, thus inhibiting the enzyme dihydropteroate synthase (DHPS). This inhibition disrupts folate synthesis, leading to bacterial growth inhibition.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that naphthalene-1-sulfonamide derivatives can act as potent and selective inhibitors of fatty acid binding protein 4 (FABP4), which is implicated in metabolic and inflammatory diseases .

Table 1: Antimicrobial Efficacy of Naphthalene Derivatives

CompoundMIC (μg/mL)Bactericidal ActivityTarget Pathogen
16dk<0.5YesStaphylococcus aureus
16do<0.5YesEscherichia coli
4-ethoxy-N-(4-methoxyphenyl)methyl-naphthalene sulfonamideTBDTBDTBD

Note: TBD = To Be Determined

Inhibition Studies

In vitro studies have demonstrated that derivatives of naphthalene sulfonamides can inhibit biofilm formation in pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating potential applications in treating infections associated with biofilms .

Structure-Based Drug Design

A study focused on the structure-based discovery of naphthalene sulfonamide derivatives identified compounds with high binding affinities to FABP4, suggesting their potential as therapeutic agents for immunometabolic diseases . The binding modes were elucidated through X-ray crystallography and isothermal titration calorimetry, highlighting the importance of water molecules in the binding pocket.

Antimicrobial Evaluation

In another research effort, various naphthalene derivatives were synthesized and evaluated for their antimicrobial activities against several pathogens. The most active compounds showed MIC values ranging from 0.22 to 0.25 μg/mL, demonstrating significant bactericidal effects .

Properties

IUPAC Name

4-ethoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-3-25-19-12-13-20(18-7-5-4-6-17(18)19)26(22,23)21-14-15-8-10-16(24-2)11-9-15/h4-13,21H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBDUAGPMUBNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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